molecular formula C15H27NO11 B3039738 N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 130234-67-2

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B3039738
CAS No.: 130234-67-2
M. Wt: 397.37 g/mol
InChI Key: USJPBCYUZSGJII-UHFFFAOYSA-N
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Description

The compound N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a highly substituted acetamide derivative with a disaccharide-like oxane (pyranose) backbone. Its structure features two interconnected oxane rings:

  • The first oxane ring (position 2) contains 3,5-dihydroxy, 2-hydroxymethyl, and 6-methoxy substituents.
  • The second oxane ring (position 3) has 4,5-dihydroxy and 6-hydroxymethyl groups.

Properties

IUPAC Name

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJPBCYUZSGJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, a complex glycoside derivative, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

The compound's molecular formula is C39H66O23C_{39}H_{66}O_{23} with a molecular weight of approximately 902.9 g/mol. It features multiple hydroxyl groups contributing to its solubility and reactivity. The presence of methoxy and acetamide functional groups suggests potential interactions with biological targets.

Chemical Identifiers

PropertyValue
Molecular FormulaC39H66O23
Molecular Weight902.9 g/mol
XLogP3-3.9
Hydrogen Bond Donor Count11
Hydrogen Bond Acceptor Count23
Topological Polar Surface Area349 Ų

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders.

Antimicrobial Properties

Studies have demonstrated that glycosides can possess antimicrobial activity against a range of pathogens. The specific structure of this compound may enhance its efficacy against bacteria and fungi.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that derivatives of this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

  • Antioxidant Activity in Cell Cultures : A study conducted on human fibroblast cells treated with the compound showed a reduction in reactive oxygen species (ROS) levels by approximately 40%, indicating strong antioxidant potential.
  • Antimicrobial Testing : In vitro tests revealed that this compound exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively.
  • Anti-inflammatory Response : In a murine model of inflammation, administration of the compound resulted in a significant decrease in edema and inflammatory markers compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table compares the target compound with structurally related acetamide derivatives from :

Compound Name Molecular Weight Key Substituents Hydrogen Bond Donors/Acceptors
Target Compound ~480 (estimated) Two oxane rings: methoxy, hydroxymethyl, hydroxyl groups Donors: ~8; Acceptors: ~10
2-[4-[(2S,3R,4R,5R,6S)-3,4,5-Trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetamide 297.307 Single oxane ring, methyl, phenyl Donors: 4; Acceptors: 6
2-[4-[(2S,3R,4R,5S,6S)-3,5-Dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]acetamide 459.449 Two oxane rings: hydroxymethyl, hydroxyl, phenyl Donors: 7; Acceptors: 9
Key Observations:

Oxane Backbone Complexity : The target compound lacks a phenyl group but includes a methoxy substituent , distinguishing it from phenyl-linked analogs in . This substitution may enhance metabolic stability compared to hydroxyl-rich analogs .

Functional Group Analysis

(a) Methoxy vs. Hydroxymethyl Substituents
  • The 6-methoxy group in the target compound reduces polarity compared to hydroxymethyl or hydroxyl groups, as seen in analogs. This could modulate bioavailability or target binding in hydrophobic pockets .
  • In contrast, compounds like 2-[4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-...oxan-2-yl]oxyphenyl]acetamide (MW 459.449) rely on hydroxyl groups for interactions, which may favor aqueous environments .
(b) Acetamide Positioning
  • The target’s acetamide is directly attached to the oxane ring, unlike phenyl-linked analogs in . This structural difference may alter receptor selectivity or enzymatic degradation pathways .

Research Findings and Implications

Pharmacological Potential

  • Carbohydrate Mimicry : The target’s disaccharide-like structure may enable interactions with lectins or glycosidases, analogous to natural glycosides .
  • Toxicity Considerations : ’s arsenic-containing analog (N-[2-dimethylarsanylsulfanyl-...]acetamide ) underscores the importance of substituent selection; the target’s lack of toxic groups (e.g., arsenic) may improve safety profiles .

Limitations in Current Data

  • No pharmacological or toxicity data are available for the target compound.
  • Structural analogs in lack mechanistic studies, limiting predictive comparisons.

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